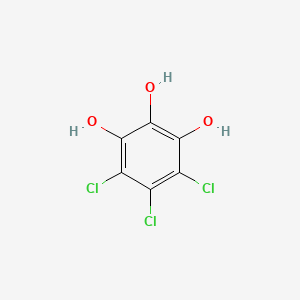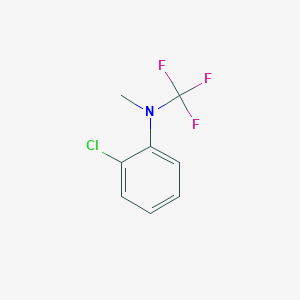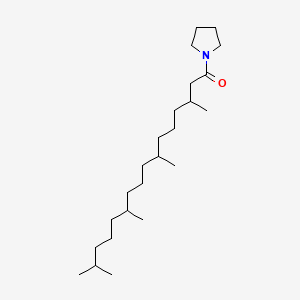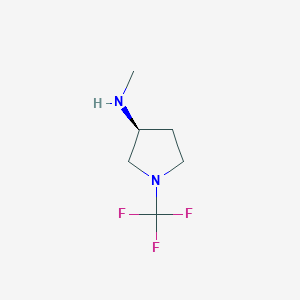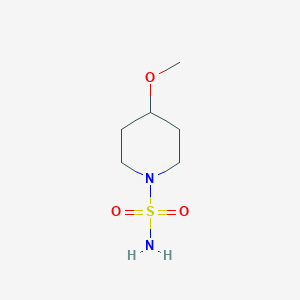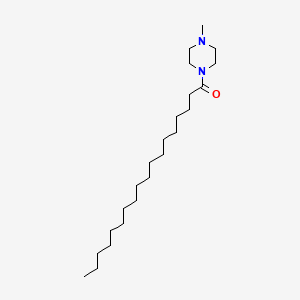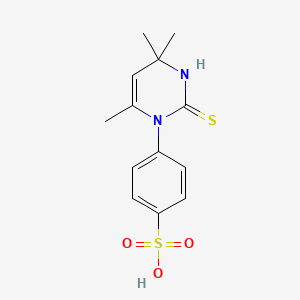
2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-1-(p-sulfophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-1-(p-sulfophenyl)- is a synthetic organic compound that belongs to the class of pyrimidinethiones
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-1-(p-sulfophenyl)- typically involves the reaction of appropriate starting materials under controlled conditions. Common synthetic routes may include:
Cyclization Reactions: Using precursors like thiourea and β-diketones.
Substitution Reactions: Introducing the p-sulfophenyl group through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions may convert the thione group to a thiol group.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic ring or the pyrimidine core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Exploring its potential as a therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. It may act by:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interacting with DNA/RNA: Affecting gene expression or replication.
Modulating Receptor Activity: Influencing signal transduction pathways.
相似化合物的比较
Similar Compounds
2(1H)-Pyrimidinethione: Basic structure without additional substituents.
3,4-Dihydro-4,4,6-trimethylpyrimidine: Lacks the thione and p-sulfophenyl groups.
1-(p-Sulfophenyl)pyrimidine: Contains the p-sulfophenyl group but lacks the thione and trimethyl groups.
属性
CAS 编号 |
63704-52-9 |
|---|---|
分子式 |
C13H16N2O3S2 |
分子量 |
312.4 g/mol |
IUPAC 名称 |
4-(4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)benzenesulfonic acid |
InChI |
InChI=1S/C13H16N2O3S2/c1-9-8-13(2,3)14-12(19)15(9)10-4-6-11(7-5-10)20(16,17)18/h4-8H,1-3H3,(H,14,19)(H,16,17,18) |
InChI 键 |
KEGAXPPWKYWXET-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(NC(=S)N1C2=CC=C(C=C2)S(=O)(=O)O)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-4,7-Methanocyclobuta[b]indole](/img/structure/B13958552.png)
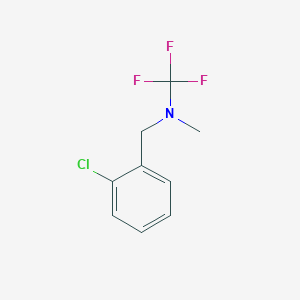
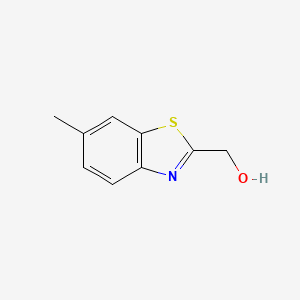
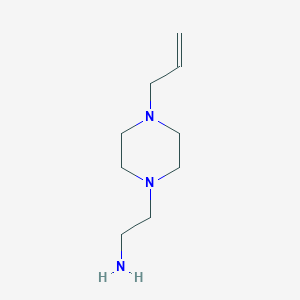
![7-(3,4-Dichloro-phenyl)-2,4,5,7-tetrahydro-3H-[1,3]diazepino[2,1-a]isoindol-7-ol](/img/structure/B13958568.png)
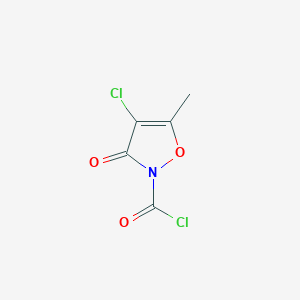
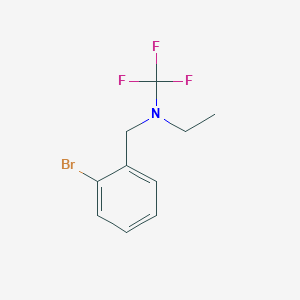
![6-Amino-2-{[3-(4-hydroxybutoxy)propyl]amino}-4-methylpyridine-3-carbonitrile](/img/structure/B13958592.png)
